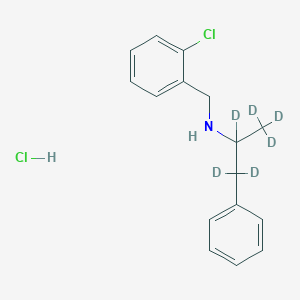
rac Clobenzorex-d6 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Clobenzorex-d6 Hydrochloride: is a deuterated form of Clobenzorex, a stimulant drug belonging to the amphetamine chemical class. It is primarily used as an appetite suppressant. The deuterated version, this compound, is often utilized in scientific research to study the pharmacokinetics and metabolic pathways of Clobenzorex due to its stable isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Clobenzorex-d6 Hydrochloride involves the condensation of amphetamine with 2-chlorobenzaldehyde to form a Schiff base, which is then reduced using sodium borohydride. The deuterated version is synthesized similarly, with deuterium atoms incorporated at specific positions to create the labeled compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is typically supplied as a hydrochloride salt for stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions: rac Clobenzorex-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the Schiff base intermediates back to the parent amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.
Major Products: The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted aromatic compounds .
Scientific Research Applications
rac Clobenzorex-d6 Hydrochloride is extensively used in scientific research for various applications:
Chemistry: It serves as a reference standard in analytical chemistry for studying the metabolic pathways and pharmacokinetics of Clobenzorex.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and metabolic pathways.
Medicine: Research on this compound helps in understanding its potential therapeutic uses and side effects.
Mechanism of Action
rac Clobenzorex-d6 Hydrochloride exerts its effects by stimulating the central nervous system. It acts as a prodrug, metabolizing into active compounds that increase the release of neurotransmitters such as dopamine and norepinephrine. This leads to increased alertness, reduced appetite, and enhanced mood. The molecular targets include dopamine and norepinephrine transporters, which are involved in the reuptake of these neurotransmitters .
Comparison with Similar Compounds
Clobenzorex: The non-deuterated form, used as an appetite suppressant.
Amphetamine: A stimulant with similar central nervous system effects.
Methamphetamine: A potent central nervous system stimulant with a higher potential for abuse.
Uniqueness: rac Clobenzorex-d6 Hydrochloride is unique due to its deuterium labeling, which provides stability and allows for detailed pharmacokinetic studies. This isotopic labeling helps in distinguishing the compound from its non-deuterated counterparts in metabolic studies .
Properties
Molecular Formula |
C16H19Cl2N |
|---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1,1,1,2,3,3-hexadeuterio-3-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C16H18ClN.ClH/c1-13(11-14-7-3-2-4-8-14)18-12-15-9-5-6-10-16(15)17;/h2-10,13,18H,11-12H2,1H3;1H/i1D3,11D2,13D; |
InChI Key |
ASTCUURTJCZRSC-WXVCLZDVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=CC=C1)NCC2=CC=CC=C2Cl.Cl |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC2=CC=CC=C2Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



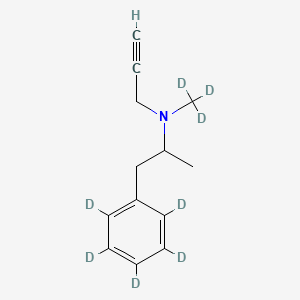

![(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-4-methylene-1-cyclohexene-1-methanol](/img/structure/B13440593.png)
![7-[(4aS,7aS)-1-hydroxy-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13440594.png)
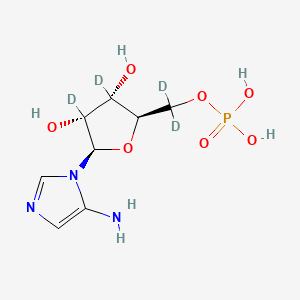

![8-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B13440613.png)
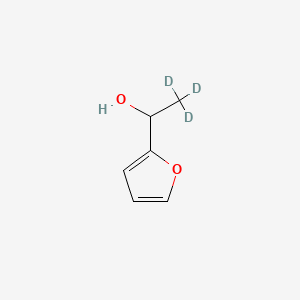
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,11S,12aR,14bS)-1,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylate](/img/structure/B13440626.png)
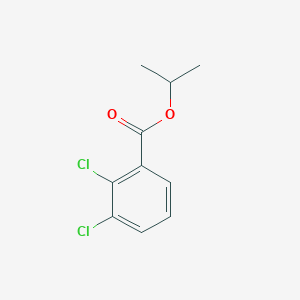


![1-Benzo[b]thien-4-yl-piperazine, d8](/img/structure/B13440662.png)
